molecular formula C9H10INO2 B1502541 Methyl 2-(4-amino-3-iodophenyl)acetate CAS No. 374933-81-0

Methyl 2-(4-amino-3-iodophenyl)acetate

Cat. No.: B1502541
CAS No.: 374933-81-0
M. Wt: 291.09 g/mol
InChI Key: MXBSIPDRHYJKQR-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-iodophenyl)acetate: is a chemical compound characterized by its molecular structure, which includes an amino group, an iodine atom, and a methyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-amino-3-iodobenzoic acid as the starting material.

  • Esterification Reaction: The carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to maintain quality control.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The iodine atom can be reduced to form an iodide.

  • Substitution: The iodine atom can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

  • Substitution: Nucleophiles such as sodium iodide and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Iodide derivatives.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(4-amino-3-iodophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a probe in biological studies to understand the role of iodine in biological systems. Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its molecular interactions with specific targets. The amino group can form hydrogen bonds, while the iodine atom can engage in halogen bonding. These interactions can influence biological pathways and cellular processes.

Comparison with Similar Compounds

  • Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate: Similar structure but with an additional methyl group.

  • Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride: Similar core structure but with a different stereochemistry and an additional hydrochloride group.

Uniqueness: Methyl 2-(4-amino-3-iodophenyl)acetate stands out due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

methyl 2-(4-amino-3-iodophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBSIPDRHYJKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677412
Record name Methyl (4-amino-3-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374933-81-0
Record name Methyl (4-amino-3-iodophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude (4-amino-3-iodophenyl)acetic acid (about 40 g, about 171 mmol) in methanol (110 mL) was added 100 mL of 4 M MeOH/HCl and the solution was stirred at ambient temperature over night. Distilled the solution under reduce pressure, and the residue was purified by silica gel cloumn chromatography to give methyl (4-amino-3-iodophenyl)acetate. 1H-NMR (300 MHz, CDCl3) δ ppm 7.54 (s, 1H), 7.04 (d, J=7.9 Hz, 1H), 6.68 (d, J=7.9 Hz, 1H), 3.67 (s, 3H), 3.46 (s, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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